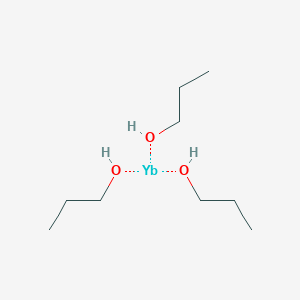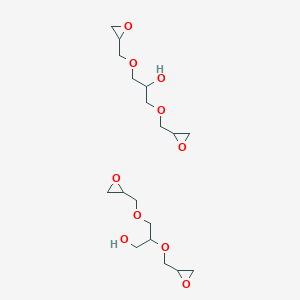
sodium;4,4-dideuterio-2-oxo(413C)butanoate;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s structure consists of a butanoate (butyric acid) backbone with a ketone group (2-oxo) and a sodium cation. The presence of deuterium isotopes makes it unique.
- It is commonly found in hydrated form.
Sodium;4,4-dideuterio-2-oxo(413C)butanoate;hydrate: is a chemical compound with the molecular formula . It contains deuterium isotopes (heavy hydrogen) and is associated with the ketoacid .
Preparation Methods
Synthetic Routes: The synthesis of this compound involves various methods. One approach is the reaction of deuterated acetic acid with sodium hydroxide or sodium carbonate.
Reaction Conditions: The reaction typically occurs in an aqueous medium at moderate temperatures.
Industrial Production: While there isn’t a large-scale industrial production specifically for this compound, it can be prepared in research laboratories or specialized facilities.
Chemical Reactions Analysis
Reactivity: The compound undergoes typical reactions associated with carboxylic acids and ketones.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Researchers use this compound as a labeled substrate in metabolic studies. It helps trace metabolic pathways.
Biology: In studies involving cellular metabolism, this compound aids in understanding biochemical processes.
Medicine: Isotope-labeled compounds like this one are valuable in drug metabolism studies.
Industry: Although not directly used in industry, its applications indirectly impact pharmaceutical and biochemical research.
Mechanism of Action
- The compound’s mechanism of action lies in its participation in metabolic pathways. It serves as a precursor or substrate for enzymatic reactions.
- Molecular targets include enzymes involved in carboxylic acid metabolism, such as acyl-CoA synthetases and dehydrogenases.
- Pathways include the citric acid cycle (TCA cycle) and fatty acid metabolism.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: The presence of deuterium isotopes sets apart from its analogs.
Remember that this compound’s applications are primarily in research and scientific investigations.
Properties
Molecular Formula |
C4H7NaO4 |
|---|---|
Molecular Weight |
145.09 g/mol |
IUPAC Name |
sodium;4,4-dideuterio-2-oxo(413C)butanoate;hydrate |
InChI |
InChI=1S/C4H6O3.Na.H2O/c1-2-3(5)4(6)7;;/h2H2,1H3,(H,6,7);;1H2/q;+1;/p-1/i1+1D2;; |
InChI Key |
PVLJVKQSCAHPPR-HZTJCJGNSA-M |
Isomeric SMILES |
[2H][13CH]([2H])CC(=O)C(=O)[O-].O.[Na+] |
Canonical SMILES |
CCC(=O)C(=O)[O-].O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















